

Application Notes: Iodometric Assay of Vitamin C Using Potassium Hydrogen Diiodate

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Compound of Interest

Compound Name: *Potassium hydrogen diiodate*

Cat. No.: *B081693*

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Introduction

The iodometric titration method provides a simple, rapid, and reliable means for the quantitative determination of Vitamin C (ascorbic acid). This method is particularly valuable in research, quality control, and drug development settings. The use of **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$) as a primary standard offers excellent accuracy and stability.

Principle

The assay is based on a redox reaction. **Potassium hydrogen diiodate**, in an acidic solution containing an excess of potassium iodide (KI), liberates a precise amount of iodine (I_2). This iodine then quantitatively oxidizes ascorbic acid to dehydroascorbic acid. The endpoint of the titration is detected by the formation of a deep blue-black complex between iodine and starch indicator, which occurs when all the ascorbic acid has been consumed.^{[1][2]}

The key reactions are as follows:

- Liberation of Iodine: In the presence of acid and excess iodide ions, the iodate from **potassium hydrogen diiodate** is reduced to iodine.^{[1][3]} $2\text{IO}_3^- + 10\text{I}^- + 12\text{H}^+ \rightarrow 6\text{I}_2 + 6\text{H}_2\text{O}$ Since one mole of $\text{KH}(\text{IO}_3)_2$ provides two moles of IO_3^- , the overall reaction is: $\text{KH}(\text{IO}_3)_2 + 10\text{KI} + 11\text{H}^+ \rightarrow 6\text{I}_2 + 11\text{K}^+ + 6\text{H}_2\text{O}$
- Oxidation of Ascorbic Acid: The liberated iodine oxidizes ascorbic acid.^{[1][3]} $\text{C}_6\text{H}_8\text{O}_6$ (Ascorbic Acid) + $\text{I}_2 \rightarrow \text{C}_6\text{H}_6\text{O}_6$ (Dehydroascorbic Acid) + $2\text{I}^- + 2\text{H}^+$

Advantages of Using Potassium Hydrogen Diiodate

Potassium hydrogen diiodate is an excellent primary standard for several reasons:

- High Purity and Stability: It is a stable, non-hygroscopic solid that can be accurately weighed. [\[4\]](#)[\[5\]](#)
- High Molecular Weight: Its high molecular weight (389.91 g/mol) minimizes weighing errors.
- Reliable Iodine Generation: It provides a stable and accurate in-situ source of iodine for the titration, overcoming the instability and volatility of standard iodine solutions.[\[1\]](#)[\[2\]](#)

Applications

This method is widely applicable for the determination of Vitamin C in:

- Pharmaceutical preparations (e.g., tablets, capsules, and oral solutions).
- Food and beverage products (e.g., fruit juices, fortified foods).
- Biological samples (with appropriate sample preparation).
- Research and development for formulation studies.

Experimental Protocols

1. Preparation of Reagents

a. Standard Potassium Hydrogen Diiodate Solution (e.g., 0.01 M)

- Procedure: Accurately weigh approximately 3.899 g of analytical grade **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$), previously dried at 110°C for 1-2 hours and cooled in a desiccator.[\[6\]](#) Dissolve the weighed solid in deionized water in a 1000 mL volumetric flask. Make up to the mark with deionized water and mix thoroughly.
- Calculation of Molarity: $\text{Molarity (M)} = (\text{Mass of KH}(\text{IO}_3)_2 (\text{g})) / (389.91 \text{ g/mol} * 1.0 \text{ L})$

b. Potassium Iodide Solution (10% w/v)

- Procedure: Dissolve 10 g of potassium iodide (KI) in 100 mL of deionized water.
- c. Starch Indicator Solution (1% w/v)
 - Procedure: Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool the solution before use. Prepare this solution fresh daily.
- d. Sulfuric Acid (1 M)
 - Procedure: Slowly add 56 mL of concentrated sulfuric acid (98%) to approximately 900 mL of deionized water in a 1 L flask, with constant cooling and stirring. Make up the volume to 1 L with deionized water.

2. Sample Preparation

a. Vitamin C Tablets

- Procedure: Weigh and finely powder a representative number of tablets (e.g., 10-20) to determine the average tablet weight. Accurately weigh a portion of the powder equivalent to a known amount of ascorbic acid (e.g., 100-200 mg). Dissolve the sample in a suitable volume of deionized water (e.g., 100 mL) in a volumetric flask. If the sample contains insoluble excipients, filter the solution.

b. Liquid Samples (e.g., Fruit Juice)

- Procedure: Centrifuge or filter the liquid sample to remove any particulate matter.[\[6\]](#) Depending on the expected Vitamin C concentration, the sample may need to be diluted with deionized water to bring it within the optimal range for the titration.

3. Titration Procedure (Direct Titration)

- Pipette a known volume (e.g., 25.00 mL) of the prepared Vitamin C sample solution into a 250 mL Erlenmeyer flask.
- Add 10 mL of 10% potassium iodide (KI) solution.
- Add 5 mL of 1 M sulfuric acid.

- Add 1-2 mL of starch indicator solution.
- Titrate the sample solution with the standardized **potassium hydrogen diiodate** solution from a burette. The titrant should be added dropwise with constant swirling.
- The endpoint is reached when the solution turns a permanent deep blue-black color that persists for at least 30 seconds.[7]
- Record the volume of the **potassium hydrogen diiodate** solution used.
- Repeat the titration at least two more times to ensure concordant results (titrations agreeing within 0.1 mL).[1]
- Perform a blank titration using deionized water instead of the sample solution and subtract the blank volume from the sample titration volume.

4. Calculation of Vitamin C Content

From the balanced equations, the stoichiometric relationship is: 1 mole of $\text{KH}(\text{IO}_3)_2 \rightarrow 6$ moles of I_2 1 mole of I_2 reacts with 1 mole of Ascorbic Acid Therefore, 1 mole of $\text{KH}(\text{IO}_3)_2$ is equivalent to 6 moles of Ascorbic Acid.

Calculation Formula:

$$\text{Mass of Ascorbic Acid (mg)} = M_{\text{KH}(\text{IO}_3)_2} * V_{\text{KH}(\text{IO}_3)_2} * (6/1) * \text{MW}_{\text{Ascorbic Acid}} * 1000$$

Where:

- $M_{\text{KH}(\text{IO}_3)_2}$ = Molarity of the **potassium hydrogen diiodate** solution (mol/L)
- $V_{\text{KH}(\text{IO}_3)_2}$ = Volume of the **potassium hydrogen diiodate** solution used in the titration (L)
- $(6/1)$ = Stoichiometric ratio of Ascorbic Acid to $\text{KH}(\text{IO}_3)_2$
- $\text{MW}_{\text{Ascorbic Acid}}$ = Molecular weight of Ascorbic Acid (176.12 g/mol)
- 1000 = Conversion factor from g to mg

Data Presentation

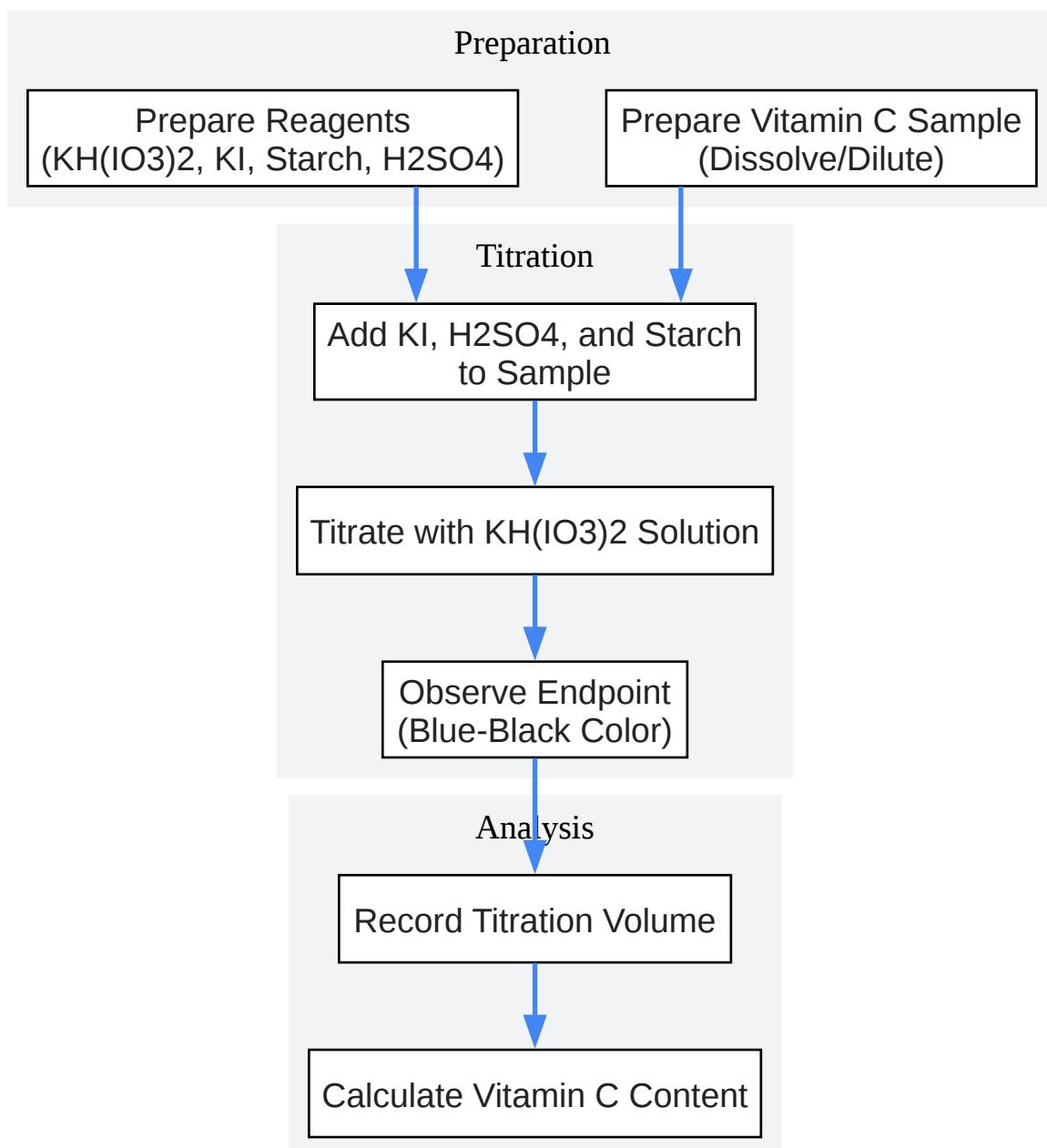
Table 1: Reagent and Sample Quantities

Parameter	Value
Potassium Hydrogen Diiodate (KH(IO ₃) ₂)	
Concentration	0.01 M
Volume per Titration (approx.)	20-30 mL
Ascorbic Acid Sample	
Sample Weight (for solid)	100-200 mg
Sample Volume (for liquid)	25.00 mL
Other Reagents	
Potassium Iodide (10%)	10 mL
Sulfuric Acid (1 M)	5 mL
Starch Indicator (1%)	1-2 mL

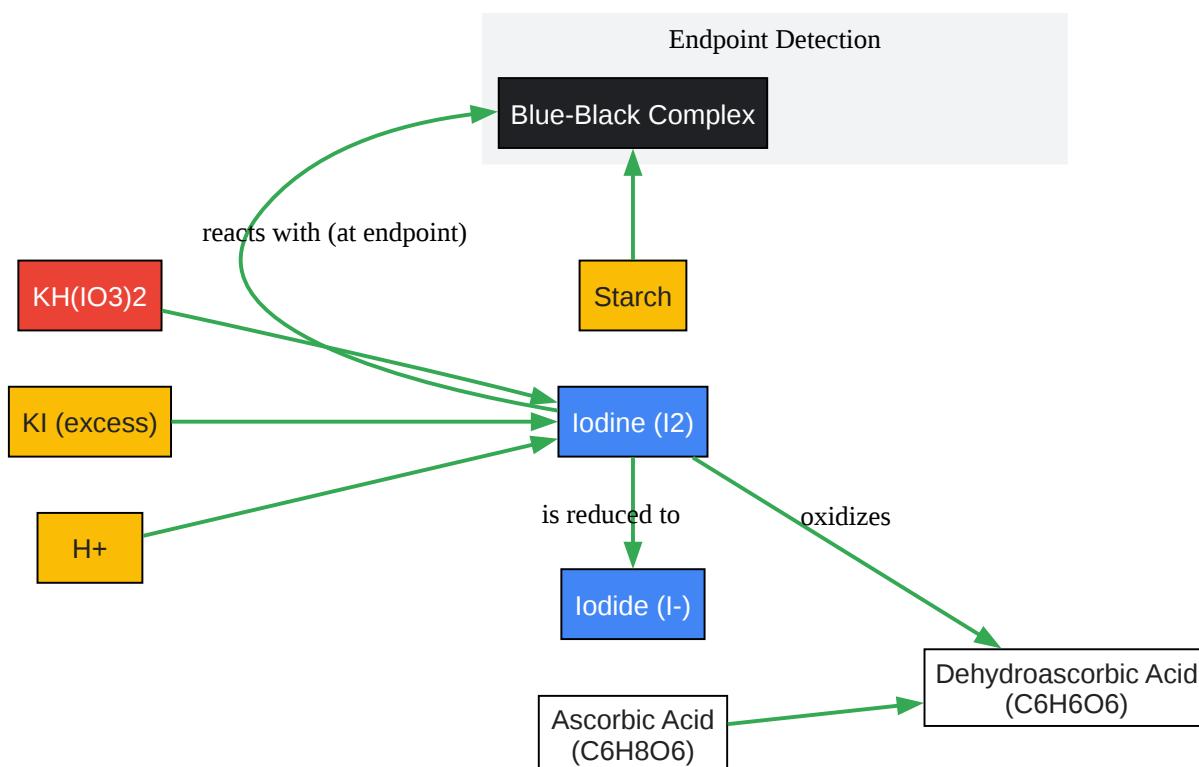
Table 2: Example Titration Data

Titration	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KH(IO ₃) ₂ (mL)
1	0.50	25.60	25.10
2	0.20	25.25	25.05
3	1.00	26.08	25.08
Average	25.08		

Visualizations

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Caption: Experimental workflow for the iodometric titration of Vitamin C.



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Caption: Chemical reactions in the iodometric assay of Vitamin C.

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